5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

Catalog No.
S14014046
CAS No.
M.F
C7H11N7
M. Wt
193.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]...

Product Name

5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

IUPAC Name

5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

InChI

InChI=1S/C7H11N7/c1-3-4-9-6(14(2)13-4)5-10-7(8)12-11-5/h3H2,1-2H3,(H3,8,10,11,12)

InChI Key

RMGYUSDQJXFUCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=NC(=NN2)N)C

5'-Ethyl-2'-methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7_7H11_{11}N7_7 and a molecular weight of 193.21 g/mol. This compound features a bi-triazole structure, which is characterized by two triazole rings connected by a bridge. The presence of ethyl and methyl substituents on the triazole rings contributes to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 1341547-90-7 and has been studied for various applications in medicinal chemistry and material science .

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound may undergo condensation reactions to form larger molecules or polymers.
  • Complexation: The triazole rings can coordinate with metal ions, forming metal complexes that may exhibit enhanced biological activity.

These reactions are significant for the development of derivatives with improved properties or novel functionalities.

Research indicates that compounds containing triazole moieties possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, 5'-Ethyl-2'-methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine may exhibit:

  • Antifungal Activity: Similar compounds have shown efficacy against various fungal strains by inhibiting fungal growth or disrupting cellular processes.
  • Anticancer Potential: Triazole derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells.

The exact biological mechanisms and efficacy of this specific compound require further investigation through in vitro and in vivo studies .

The synthesis of 5'-Ethyl-2'-methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine can be achieved through several methods:

  • Multi-step Synthesis: Starting from simpler triazole derivatives, the compound can be synthesized using a series of reactions involving coupling agents and protecting groups to form the bi-triazole structure.
  • One-pot Reactions: Recent advancements in synthetic methodologies allow for the one-pot synthesis of complex triazole compounds through multicomponent reactions that streamline the process and improve yields.
  • Modification of Existing Compounds: Existing triazole compounds can be modified by introducing ethyl and methyl groups through alkylation reactions.

These methods highlight the versatility in synthesizing this compound while allowing for variations that could enhance its biological activity .

The unique structure of 5'-Ethyl-2'-methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine lends itself to various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for developing new antifungal or anticancer drugs.
  • Agricultural Chemicals: Its antifungal properties could be utilized in agricultural settings to develop fungicides that protect crops from fungal diseases.
  • Material Science: The compound may also find applications in creating advanced materials due to its ability to form metal complexes.

These applications underscore the importance of this compound in both medicinal chemistry and industrial contexts .

Interaction studies are crucial for understanding how 5'-Ethyl-2'-methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine interacts with biological targets:

  • Enzyme Inhibition: Studies have indicated that similar triazole compounds can inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Metal Complex Formation: Investigating its ability to form complexes with transition metals could reveal new therapeutic avenues or enhance its biological activity.

Such studies provide insights into the mechanisms of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with 5'-Ethyl-2'-methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
5-Methyl-4H-1,2,4-triazol-3-amine4923-01-7HighContains a single triazole ring; different substituents
5-Ethyl-1H-1,2,4-triazol-3-amine22819-05-2ModerateSingle triazole ring; ethyl substitution at position 5
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine158773-33-2ModerateAminomethyl group alters biological activity
1H,1'H-[3,3'-Bi(1,2,4-triazole)]-5,5'-diamine22819-10-9ModerateContains two amino groups enhancing reactivity

These compounds illustrate the diversity within the triazole family while highlighting the unique structural features of 5'-Ethyl-2'-methyl-1H,2'H-[3,3'-bi(1,2,4-triazol)]-5-amines that may contribute to its distinct biological activities .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

193.10759338 g/mol

Monoisotopic Mass

193.10759338 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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